N-(1,2-Dicarboxyethyl) rosiglitazone is a derivative of rosiglitazone, a thiazolidinedione class medication primarily used for the management of type 2 diabetes mellitus. This compound functions as an insulin sensitizer and operates through its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. The modification of rosiglitazone to N-(1,2-Dicarboxyethyl) aims to enhance its pharmacological profile and reduce potential side effects associated with the parent compound.
Rosiglitazone was first introduced by GlaxoSmithKline under the brand name Avandia. The compound has been extensively studied for its effects on insulin sensitivity and adipocyte function, with numerous publications detailing its mechanism of action and clinical implications in diabetes management .
N-(1,2-Dicarboxyethyl) rosiglitazone belongs to the class of thiazolidinediones and is categorized as an antidiabetic agent. It is specifically designed to modulate metabolic processes related to glucose homeostasis and fat storage.
The synthesis of N-(1,2-Dicarboxyethyl) rosiglitazone involves chemical modifications to the original rosiglitazone structure. While specific synthetic routes may vary, a general approach includes:
Technical details regarding specific reaction conditions or catalysts are often proprietary or found in patent literature .
N-(1,2-Dicarboxyethyl) rosiglitazone maintains the core structure of rosiglitazone but incorporates additional carboxylic acid functional groups. The molecular formula can be expressed as CHNOS, indicating the presence of sulfur in addition to carbon, hydrogen, nitrogen, and oxygen atoms.
N-(1,2-Dicarboxyethyl) rosiglitazone can participate in various chemical reactions typical for carboxylic acids and amines:
Technical details regarding these reactions depend on specific conditions such as temperature, solvent choice, and catalyst presence.
N-(1,2-Dicarboxyethyl) rosiglitazone acts primarily through agonism of PPARγ. This interaction leads to:
Data from studies indicate that this compound can significantly alter gene expression profiles linked to metabolic processes within adipocytes .
Relevant analyses such as melting point determination and solubility tests are crucial for characterizing this compound's physical properties.
N-(1,2-Dicarboxyethyl) rosiglitazone is primarily researched for its potential applications in:
Research continues into optimizing its pharmacological properties while minimizing adverse effects associated with previous formulations .
The systematic IUPAC name for this compound is (2-(5-{[4-({2-[Methyl(2-pyridinyl)amino]ethyl}oxy)phenyl]methyl}-2,4-dioxo-1,3-thiazolidin-3-yl)butanedioic acid), reflecting its structural relationship to the parent drug rosiglitazone modified by a dicarboxyethyl substitution [2]. Its molecular formula is C₂₂H₂₃N₃O₇S, with a precise molecular weight of 473.50 g/mol [1] [2]. This formula represents the addition of a succinic acid moiety (–OOCCH₂CH₂COOH) to the thiazolidinedione nitrogen of rosiglitazone (C₁₈H₁₉N₃O₃S), consistent with metabolic or synthetic functionalization.
Table 1: Atomic Composition Analysis
Element | Count | Contribution to MW |
---|---|---|
Carbon (C) | 22 | 264.26 g/mol |
Hydrogen (H) | 23 | 23.18 g/mol |
Nitrogen (N) | 3 | 42.03 g/mol |
Oxygen (O) | 7 | 112.00 g/mol |
Sulfur (S) | 1 | 32.06 g/mol |
Total | 473.50 g/mol |
While experimental spectral data for this specific compound is limited in public literature, its structure allows for theoretical profiling based on established organic spectroscopic principles and analogies to rosiglitazone derivatives:
N-(1,2-Dicarboxyethyl) Rosiglitazone is structurally distinguished from rosiglitazone by the opening of the thiazolidinedione ring and conjugation with a succinic acid group:
Table 2: Structural Comparison with Rosiglitazone
Feature | Rosiglitazone (C₁₈H₁₉N₃O₃S) | N-(1,2-Dicarboxyethyl) Derivative (C₂₂H₂₃N₃O₇S) |
---|---|---|
Core Heterocycle | Intact 2,4-thiazolidinedione | Ring-opened, N-substituted with –CH(COOH)CH₂COOH |
Ionizable Groups | Thiazolidinedione (weakly acidic) | Two carboxylic acids (pKa ~3-5) + thiazolidinedione remnant |
Molecular Weight | 357.43 g/mol | 473.50 g/mol |
Polar Surface Area | ~83 Ų | ~140 Ų (estimated) |
Hydrogen Bond Capacity | 3 H-bond acceptors, 1 donor | 7 H-bond acceptors, 3 donors |
This modification profoundly alters physicochemical properties: The addition of two carboxylic acids increases hydrophilicity (logP reduction ~2-3 units), introduces zwitterionic potential near physiological pH, and expands the polar surface area, significantly reducing passive membrane permeability compared to rosiglitazone [2] [6].
The N-(1,2-dicarboxyethyl) side chain introduces two chiral centers: the carbon bearing the carboxylic acid group adjacent to nitrogen (N–CH–COOH) and the carbon of the succinic acid moiety (–CH–COOH). This theoretically permits four stereoisomers (two diastereomeric pairs). However, current analytical standards and literature describe this compound as a racemic mixture or unresolved diastereomers [2]. The chiral centers are designated as:
The absence of stereochemical resolution in commercial analytical standards (e.g., USP Catalog No. 1A07870 [1] [5]) suggests that current impurity detection methods do not distinguish these isomers. The potential impact of stereochemistry on PPARγ receptor binding (if any) or chromatographic behavior remains uncharacterized.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: